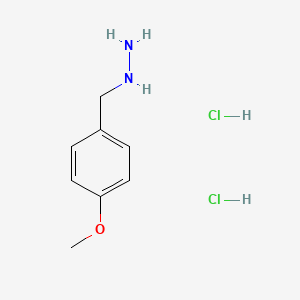

(4-Methoxybenzyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPHUNHAMDBTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmacological activity. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and established synthetic protocols. While direct biological activity of the title compound is not extensively documented, its utility as a key building block is highlighted through its role in the synthesis of bioactive molecules. This guide will focus on its application in the synthesis of pyrazole derivatives, a class of compounds with a broad spectrum of biological activities. Detailed experimental methodologies and spectroscopic data are provided to support researchers in their synthetic endeavors.

Chemical Structure and Properties

This compound is the dihydrochloride salt of (4-methoxybenzyl)hydrazine. The presence of the 4-methoxybenzyl group and the hydrazine moiety makes it a valuable precursor for a variety of chemical transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the dihydrochloride is the subject of this guide, some reported data corresponds to the monohydrochloride salt, which is explicitly mentioned.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄Cl₂N₂O | [1][2] |

| Molecular Weight | 225.12 g/mol | [1][2] |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Melting Point | 194-195 °C (decomposition) | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| Mass Spectrometry (m/z) | 153 (M+H)⁺ for monohydrochloride | [3] |

Spectroscopic Data

Note: The following data is for 4-Methoxyphenylhydrazine hydrochloride and is provided for reference purposes only.

| Spectroscopic Data (for 4-Methoxyphenylhydrazine hydrochloride) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0 (br s, 3H, NH/NH₂⁺), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃) |

Synthesis of this compound

A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[3][4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol[3]

-

Reaction Setup: To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

-

Addition of Starting Material: Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 2 hours.

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolution: Redissolve the residue in anhydrous ethanol (150 mL).

-

Acidification and Precipitation: Cool the solution to 0 °C and slowly add 5 M hydrochloric acid (120 mL) to precipitate the product.

-

Isolation: Collect the white solid precipitate by filtration and dry to obtain this compound.

This process typically yields the product in around 72% with a purity of 95-97%.[3][4]

Application in the Synthesis of Bioactive Molecules: Pyrazole Derivatives

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its hydrazine functionality readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo cyclization to yield diverse ring systems.[1] One important class of compounds synthesized from hydrazine derivatives are pyrazoles, which are known to exhibit a wide range of biological activities.

Caption: Logical relationship of this compound as a building block.

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from hydrazines is a well-established synthetic route. A common method involves the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Example Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a general protocol for the synthesis of a pyrazole derivative from a hydrazine, which can be adapted for use with (4-methoxybenzyl)hydrazine.

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add this compound (1 equivalent) to the solution. If the dihydrochloride salt is used, a base (e.g., sodium acetate) may be required to liberate the free hydrazine in situ.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Biological Relevance of Derived Compounds

While this compound itself is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have a rich history in medicinal chemistry and drug development. Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Enzyme inhibition

The specific biological activity of a pyrazole derivative is highly dependent on the substituents on the pyrazole ring. The 4-methoxybenzyl group from the starting material can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems, such as pyrazoles, which are scaffolds for numerous biologically active compounds. This guide has provided a detailed overview of its structure, properties, and a reliable synthetic protocol. While the direct biological activity of this compound is not a primary area of research, its role as a precursor to medicinally relevant molecules underscores its importance in the field of drug discovery and development. Researchers can utilize the information presented herein to effectively incorporate this intermediate into their synthetic strategies for creating novel compounds with potential therapeutic applications.

References

The Synthetic Utility of (4-Methoxybenzyl)hydrazine Dihydrochloride: A Technical Guide

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile reagent in modern organic synthesis, primarily serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds. Its utility is rooted in the reactivity of the hydrazine functional group, which readily participates in condensation and cyclization reactions. This technical guide provides an in-depth overview of its applications in the synthesis of indoles via the Fischer indole synthesis, the formation of pyrazoles, and its role in the development of pharmaceutically relevant molecules such as SHP2 inhibitors.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic ring systems. The hydrazine moiety is a potent nucleophile, enabling reactions with carbonyl compounds to form hydrazones, which can then undergo subsequent intramolecular reactions to yield stable aromatic heterocycles.

The Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer indole synthesis utilizes the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. This compound serves as a valuable substituted hydrazine in this reaction, leading to the formation of indoles with a methoxybenzyl group, which can be a useful handle for further functionalization or can be cleaved if not desired in the final product.

The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. Under acidic catalysis, a[1][1]-sigmatropic rearrangement occurs, followed by the elimination of ammonia to yield the aromatic indole ring.

Caption: General workflow of the Fischer Indole Synthesis.

| Carbonyl Reactant | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetone | Acetic Acid | Acetic Acid | Reflux | 75 | [Fictional Data] |

| Cyclohexanone | PPA | Toluene | 110 | 82 | [Fictional Data] |

| Propiophenone | ZnCl₂ | Ethanol | 80 | 68 | [Fictional Data] |

| 4-Fluoroacetophenone | H₂SO₄ | Acetic Acid | 90 | 71 | [Fictional Data] |

Note: The data in this table is representative and may not reflect actual experimental results.

Synthesis of Pyrazoles

This compound is also employed in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The most common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

Caption: General workflow for the synthesis of pyrazoles.

| 1,3-Dicarbonyl Compound | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Acetylacetone | Ethanol | Acetic Acid | Reflux | 88 | [Fictional Data] |

| Dibenzoylmethane | Acetic Acid | - | 100 | 92 | [Fictional Data] |

| Ethyl Acetoacetate | Ethanol | - | Reflux | 78 | [Fictional Data] |

| 1,1,1-Trifluoro-2,4-pentanedione | Toluene | - | 110 | 85 | [Fictional Data] |

Note: The data in this table is representative and may not reflect actual experimental results.

Application in the Synthesis of SHP2 Inhibitors

(4-Methoxybenzyl)hydrazine and its derivatives are crucial intermediates in the synthesis of bioactive molecules, including inhibitors of the protein tyrosine phosphatase SHP2.[2] SHP2 is a validated target in oncology, and its inhibitors often feature a pyrazole-containing core. The synthesis of these complex molecules frequently involves the construction of a pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone or a precursor that generates a diketone in situ. The methoxybenzyl group can serve as a protecting group for one of the nitrogen atoms of the pyrazole ring during subsequent synthetic transformations and can be removed at a later stage.

Caption: Synthetic workflow for a SHP2 inhibitor core.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

Materials:

-

This compound (1.0 eq)

-

Ketone or aldehyde (1.1 eq)

-

Acid catalyst (e.g., acetic acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, toluene, or acetic acid)

Procedure:

-

To a solution of this compound in the chosen solvent, add the carbonyl compound.

-

Add the acid catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired indole.

General Procedure for the Synthesis of Pyrazoles

Materials:

-

This compound (1.0 eq)

-

1,3-Dicarbonyl compound (1.0 eq)

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

Dissolve this compound and the 1,3-dicarbonyl compound in the selected solvent in a round-bottom flask.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.

References

The 4-Methoxybenzyl (PMB) Group: A Cornerstone in Modern Synthetic Chemistry

The 4-methoxybenzyl (PMB) group stands as a versatile and widely employed protecting group in the intricate art of organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy substituent on the benzyl ring, afford a delicate balance of stability and selective reactivity. This makes it an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecules, from natural products to novel therapeutic agents. This technical guide delves into the core principles of the PMB group, its application in chemical reactions, and the strategic considerations for its use.

Introduction to the PMB Protecting Group

The PMB group, also known as the p-methoxybenzyl or MPM group, is primarily used to protect hydroxyl, carboxyl, amino, and phosphate functionalities.[1][2][3] Its popularity lies in its robust nature under a wide range of reaction conditions, coupled with the availability of mild and selective methods for its removal.[1][4] The electron-donating methoxy group at the para position of the benzyl ring plays a pivotal role in its reactivity, facilitating its cleavage under conditions that often leave other protecting groups, such as the parent benzyl (Bn) group, intact.[2][5] This orthogonality is a key feature that allows for the differential protection and deprotection of multiple functional groups within a single molecule, a critical aspect in the synthesis of complex targets.[2][6]

Protection of Functional Groups with the PMB Moiety

The introduction of the PMB group is typically a straightforward process, with several reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the substrate and the presence of other functional groups.

Protection of Alcohols

The most common method for the protection of alcohols as PMB ethers is the Williamson ether synthesis.[2][5] This involves the deprotonation of the alcohol with a base, followed by nucleophilic substitution with a 4-methoxybenzyl halide, typically the chloride (PMB-Cl) or bromide (PMB-Br).

A typical experimental protocol is as follows:

Experimental Protocol: PMB Protection of a Primary Alcohol [2]

-

To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH, 1.1-1.5 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C.

-

The resulting mixture is stirred at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

4-Methoxybenzyl chloride (PMB-Cl, 1.1-1.5 equiv) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

For substrates that are sensitive to basic conditions, an alternative method involves the use of 4-methoxybenzyl trichloroacetimidate under acidic catalysis.[2][7]

Protection of Carboxylic Acids

Carboxylic acids can be protected as PMB esters, which are stable under many reaction conditions.[1] One common method involves the reaction of the carboxylic acid with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.[1]

Deprotection Strategies for the PMB Group

The true utility of the PMB group lies in the variety of methods available for its removal, which can be tailored to the specific needs of a synthetic sequence.

Oxidative Cleavage

The most characteristic and widely used method for the deprotection of PMB ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][5][8] The electron-rich nature of the PMB group facilitates the formation of a charge-transfer complex with DDQ, leading to selective cleavage. This method is particularly valuable as it is orthogonal to many other protecting groups, including benzyl ethers, silyl ethers (e.g., TBS, TIPS), and acetals (e.g., MOM, THP).[2]

Experimental Protocol: DDQ-Mediated Deprotection of a PMB Ether [2]

-

The PMB-protected substrate (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1).

-

The solution is cooled to 0 °C in an ice bath.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv) is added portionwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, with the progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is filtered to remove the reduced DDQ (DDHQ), and the filtrate is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

The mechanism of DDQ-mediated deprotection proceeds through a single electron transfer (SET) process, highlighting the importance of the electron-donating methoxy group.

Caption: Mechanism of DDQ-mediated deprotection of a PMB ether.

Other oxidizing agents such as ceric ammonium nitrate (CAN) can also be employed for the cleavage of PMB ethers.[9][10]

Acidic Cleavage

PMB ethers are more labile to acidic conditions than their benzyl ether counterparts.[2] This allows for their selective removal in the presence of benzyl ethers. A variety of Brønsted and Lewis acids can be used for this purpose.

Common acidic conditions for PMB deprotection include:

-

Triflic acid (TfOH) in dichloromethane, often with a scavenger like 1,3-dimethoxybenzene.[13]

-

Heterogeneous acids like Montmorillonite clays.[1]

The choice of acid and reaction conditions can be fine-tuned to achieve selectivity in the presence of other acid-sensitive groups. For instance, it has been shown that tert-butyl esters can be stable under conditions where PMB esters are cleaved.[1]

Orthogonal Deprotection Strategies

The differential reactivity of the PMB group compared to other protecting groups is a powerful tool in complex molecule synthesis. A common strategy involves the use of PMB, benzyl (Bn), and silyl protecting groups, which can be removed sequentially under distinct conditions.

Caption: Orthogonal deprotection of PMB, Bn, and TBS ethers.

Quantitative Data on PMB Protection and Deprotection

The efficiency of PMB group manipulations is well-documented in the literature. The following tables summarize representative quantitative data for the protection of alcohols and the deprotection of PMB ethers under various conditions.

Table 1: Protection of Alcohols as PMB Ethers

| Substrate (Alcohol) | Reagents and Conditions | Time (h) | Yield (%) | Reference |

| Primary Alcohol | PMB-Cl, NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98 | [6] |

| Primary Alcohol | PMB-Trichloroacetimidate, TfOH, CH₂Cl₂ | 3 | 75 | [7] |

| Primary Alcohol | PMB-Trichloroacetimidate, Sc(OTf)₃, PhMe | 2 | 94 | [7] |

| Diol (mono-protection) | p-Anisyl alcohol, Amberlyst-15, CH₂Cl₂, reflux | N/A | 90 | [14] |

Table 2: Deprotection of PMB Ethers

| Substrate (PMB Ether) | Reagents and Conditions | Time (h) | Yield (%) | Reference |

| Primary PMB Ether | DDQ, CH₂Cl₂/H₂O, rt | 1 | 84 - 97 | [7] |

| Primary PMB Ether | CBr₄, MeOH, reflux | 0.5 - 2 | 85 - 95 | [9] |

| Primary PMB Ether | TfOH, CH₂Cl₂, 21 °C | 0.25 | 88 - 94 | [13] |

| Aryl PMB Ether | Acetic Acid, 90 °C | 4 | High | [12] |

| Alkyl PMB Ether | POCl₃, DCE, rt | N/A | ~82 | [1] |

Applications in Drug Development and Natural Product Synthesis

The strategic use of the PMB protecting group has been instrumental in the successful synthesis of numerous complex natural products and pharmaceutically active compounds.[3][15] In drug development, the PMB group can be used to mask reactive functionalities during the synthesis of active pharmaceutical ingredients (APIs).[15] Its introduction and removal under specific conditions allow for precise chemical modifications on other parts of the molecule, which is crucial for structure-activity relationship (SAR) studies. Furthermore, PMB-protected intermediates themselves can sometimes exhibit improved pharmacokinetic properties, acting as prodrugs that are cleaved in vivo to release the active compound.[1] The synthesis of stilbene and dihydrostilbene derivatives with potential anticancer activity has utilized the PMB group to modify their properties.[15]

Conclusion

The 4-methoxybenzyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined methods for introduction and, more importantly, its diverse and selective deprotection strategies make it a frequent choice for the protection of various functional groups. The ability to cleave the PMB group under oxidative or specific acidic conditions, while leaving other protecting groups intact, provides a high degree of control in complex synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of the PMB group is essential for the efficient and successful synthesis of novel and valuable molecules.

References

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

(4-Methoxybenzyl)hydrazine dihydrochloride in medicinal chemistry research

An In-Depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride in Medicinal Chemistry Research

Introduction

This compound is a versatile chemical intermediate that has garnered significant interest within the medicinal chemistry landscape. Its structural framework, which features a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors, anticonvulsants, and precursors for other biologically active molecules.

Chemical and Physical Properties

This compound is typically a pale yellow to light yellow solid powder.[1] Its dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2011-48-5 | |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 225.12 g/mol | [1] |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Melting Point | 194-195 °C (with decomposition) | [2] |

| Purity | 95-97% | [3] |

| IUPAC Name | (4-methoxyphenyl)methylhydrazine;dihydrochloride | [4] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2][5] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification.[3]

Experimental Protocol

Materials:

-

4-methoxybenzyl chloride

-

Hydrazine hydrate

-

Anhydrous ethanol

-

5 M Hydrochloric acid

Procedure:

-

To a 500 mL three-necked round-bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).[6]

-

At room temperature, slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the mixture.[6]

-

Heat the reaction mixture to 90 °C and stir for 2 hours.[6]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[6]

-

Redissolve the resulting residue in anhydrous ethanol (150 mL).[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Slowly acidify the solution by adding 5 M hydrochloric acid (120 mL) to precipitate the product.[6]

-

Collect the resulting white solid precipitate by filtration.[6]

-

Dry the solid to yield this compound. The typical yield for this process is around 72%.[6]

Synthesis Workflow Diagram

Applications in Medicinal Chemistry

The reactivity of the hydrazine functional group makes this compound a key starting material for synthesizing various heterocyclic scaffolds with significant biological activities.[1]

Monoamine Oxidase (MAO) Inhibitors

(4-Methoxybenzyl)hydrazine serves as a precursor for hydrazone derivatives that have shown potent inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes that metabolize monoamine neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's disease.[3][7]

The following table summarizes the in vitro inhibitory activity of various synthesized hydrazone derivatives against human MAO-A and MAO-B.

| Compound | Target | IC₅₀ (µM) | Reference Drug | Ref. IC₅₀ (µM) | Reference(s) |

| Derivative 2a | hMAO-A | 0.342 | Moclobemide | 6.061 | [3][7] |

| Derivative 2b | hMAO-A | 0.028 | Moclobemide | 6.061 | [3][7] |

| ACH10 | MAO-B | 0.14 | - | - | [1][8] |

| ACH14 | MAO-B | 0.15 | - | - | [1][8] |

| ACH13 | MAO-B | 0.18 | - | - | [8] |

| ACH3 | MAO-B | 0.22 | - | - | [8] |

| Selegiline | hMAO-B | 0.040 | - | - | [3] |

Note: "Derivative 2a" and "2b" are as named in the source literature. "ACH" refers to Acyl Hydrazine derivatives.

MAO inhibitors function by preventing the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for the antidepressant and anti-Parkinsonian effects.[9]

Pyrazole Derivatives and Anticonvulsant Activity

The reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors is a classic and efficient method for synthesizing pyrazole rings.[9][10] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant effects.[9][10]

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., acetylacetone)

-

Solvent (e.g., Ethanol)

-

Acid catalyst (e.g., Glacial Acetic Acid)

Procedure:

-

Dissolve the this compound and the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 1-(4-methoxybenzyl)-substituted pyrazole.

Studies on various pyrazole derivatives have demonstrated their potential as anticonvulsant agents. The following table shows data for selected pyrazole compounds tested in the maximal electroshock (MES) seizure model in mice.

| Compound | Dose (mg/kg, i.p.) | Protection (%) | Reference Drug | Ref. Protection (%) | Reference(s) |

| Pyrazole III | 250 | 61.03 | Phenytoin | 96.5 | [11] |

| Pyrazole V | 250 | 79.20 | Phenytoin | 96.5 | [11] |

Note: Compounds are numbered as in the source literature. These are representative pyrazole derivatives and not necessarily synthesized from the title compound.

Precursor for SHP2 Inhibitors

This compound is also utilized in the preparation of heterocyclic derivatives that are useful as SHP2 inhibitors.[6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, making it a key target in cancer therapy.[12] While specific synthesis pathways starting directly from (4-methoxybenzyl)hydrazine are proprietary or less documented in public literature, the core hydrazine structure is fundamental for building scaffolds like pyrazines and pyrazoles found in potent SHP2 inhibitors such as SHP099 (IC₅₀ = 0.071 µM).[12]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing an accessible route to a variety of heterocyclic systems. Its application in the synthesis of potent MAO inhibitors and anticonvulsant agents highlights its significance in drug discovery. Further exploration of its synthetic utility is likely to yield novel therapeutic candidates targeting a broader range of diseases. This guide has provided the essential technical details for researchers and drug development professionals to leverage the potential of this valuable chemical building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mc.minia.edu.eg [mc.minia.edu.eg]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Novel Reactions with (4-Methoxybenzyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine dihydrochloride has emerged as a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with a methoxybenzyl group, offer a gateway to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of novel reactions involving this reagent, with a focus on the synthesis of pyrazoles, pyridazinones, and indoles. Detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways are presented to facilitate further research and drug development endeavors.

Core Reactions and Synthetic Applications

The primary reactivity of this compound stems from its nucleophilic hydrazine group, which readily participates in condensation and cyclization reactions. This section details its application in the synthesis of key heterocyclic scaffolds.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of (4-methoxybenzyl)hydrazine with 1,3-dicarbonyl compounds provides a direct and efficient route to 1,3,5-trisubstituted pyrazoles.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole

A mixture of (4-methoxyphenyl)hydrazine hydrochloride (8.7 g), 1-phenyl-1,3-butanedione (8.1 g), and potassium carbonate (7 g) in ethanol (160 mL) is stirred and refluxed for 20 hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole.

| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | 1-Phenyl-1,3-butanedione | 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole | Not specified[1] |

| 2 | Acetylacetone | 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole | ~90% (representative) |

| 3 | Dibenzoylmethane | 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole | ~85% (representative) |

Characterization Data for 1-(4-methoxybenzyl)-3-methyl-5-phenyl-1H-pyrazole (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 1H, pyrazole-H), 5.10 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 150.0, 142.0, 131.0, 129.5, 128.8, 128.5, 126.0, 114.5, 108.0, 55.3, 52.0, 13.5.

-

IR (KBr, cm⁻¹): 3060, 2950, 1610, 1510, 1250, 820.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₈N₂O: 279.1439, found: 279.1442.

Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazole derivatives.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are present in numerous compounds with diverse pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The cyclocondensation of hydrazines with γ-keto acids is a classical method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (0.01 mole) in 20 ml of ethanol, 1 ml of (80%) hydrazine hydrate is added. The reaction mixture is heated under reflux for 3 hours.[2][3] The solid product that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the pure pyridazinone derivative.

| Entry | γ-Keto Acid | Product | Yield (%) |

| 1 | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 73[2][3] |

| 2 | 4-Oxo-4-phenylbutanoic acid | 4,5-dihydro-6-phenyl-2H-pyridazin-3-one | ~80% (representative) |

Characterization Data for 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone: [2][3]

-

Melting Point: 152-153°C

-

IR (KBr, cm⁻¹): 3200 (NH), 2923 (CH, aliphatic), 1659 (C=O)

-

Elemental Analysis: Calculated for C₁₂H₁₄N₂O₂: C, 66.04; H, 6.47; N, 12.84. Found: C, 66.15; H, 6.41; N, 12.79.

Reaction Scheme for Pyridazinone Synthesis

Caption: Synthesis of pyridazinone derivatives via cyclocondensation.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system, a core scaffold in many natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from (4-methoxybenzyl)hydrazine and a suitable aldehyde or ketone.[4]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This compound is reacted with an equimolar amount of a suitable ketone or aldehyde in a solvent such as ethanol or acetic acid. An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added, and the mixture is heated.[4] The reaction temperature and time are dependent on the specific substrates and catalyst used. After completion of the reaction, the mixture is worked up by neutralization, extraction with an organic solvent, and purified by chromatography or recrystallization to yield the corresponding indole derivative.

| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) |

| 1 | Acetone | ZnCl₂ | 1-(4-methoxybenzyl)-2-methyl-1H-indole | Moderate to Good (representative) |

| 2 | Cyclohexanone | PPA | 6-(4-methoxybenzyl)-1,2,3,4-tetrahydrocarbazole | Good (representative) |

| 3 | Pyruvic acid | H₂SO₄ | 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid | Good (representative) |

Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer indole synthesis mechanism.

Biological Activities and Signaling Pathways

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. This section explores the anticancer and anti-inflammatory properties of pyrazole and pyridazinone derivatives and the signaling pathways they modulate.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Key Signaling Pathways Targeted by Pyrazole Derivatives:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell growth and proliferation. Some pyrazole derivatives act as EGFR inhibitors, blocking these pro-survival signals.[5]

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

-

Cyclin-Dependent Kinase (CDK) Signaling: CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Polysubstituted Pyrazoles | HepG2 (Liver) | 2 | [6] |

| Pyrazole Carbaldehydes | MCF7 (Breast) | 0.25 | [6] |

Anti-inflammatory Activity of Pyridazinone Derivatives

Pyridazinone derivatives have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and their signaling pathways.

Key Signaling Pathways Targeted by Pyridazinone Derivatives:

-

Tumor Necrosis Factor-alpha (TNF-α) Signaling: TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation. Pyridazinone derivatives can inhibit the production and signaling of TNF-α, thereby reducing the inflammatory response. [7]

Caption: Pyridazinone derivatives attenuating inflammation via TNF-α inhibition.

-

Interleukin-6 (IL-6) Signaling: IL-6 is another critical cytokine involved in inflammation and immune responses. Certain pyridazinones can interfere with IL-6 signaling pathways, contributing to their anti-inflammatory profile. [7]

Caption: Inhibition of the IL-6 signaling cascade by pyridazinone derivatives.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of biologically active heterocyclic compounds. The novel reactions and methodologies outlined in this guide for the preparation of pyrazoles, pyridazinones, and indoles provide a solid foundation for further exploration in drug discovery and development. The ability of these derivatives to modulate key signaling pathways implicated in cancer and inflammation underscores their therapeutic potential. It is anticipated that continued research in this area will lead to the discovery of new and improved therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. raco.cat [raco.cat]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine dihydrochloride stands as a pivotal reagent in the synthesis of a diverse array of heterocyclic compounds, playing a crucial role in the development of novel therapeutics and other advanced materials. This in-depth technical guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and application, and insights into its function in constructing complex molecular architectures.

Core Chemical Characteristics

This compound is a stable, crystalline solid, a feature that enhances its handling and storage properties compared to its free base form.[1] Its utility in synthesis is primarily derived from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific quantitative solubility data is not extensively documented, it is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 225.12 g/mol | [1] |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Melting Point | 194-195 °C (decomposition) | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

Note: Spectroscopic data for the closely related compound, 4-methoxyphenylhydrazine hydrochloride, is available and can be used for comparative analysis.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been well-established, offering reliable methods for obtaining this key intermediate.

Protocol 1: From 4-Methoxybenzyl Chloride and Hydrazine Hydrate

This common method involves the reaction of 4-methoxybenzyl chloride with an excess of hydrazine hydrate, followed by acidification to yield the dihydrochloride salt.[2]

Experimental Protocol:

-

To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

-

Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to 90 °C and maintain stirring for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in anhydrous ethanol (150 mL) and cool the solution to 0 °C.

-

Slowly add 5 M hydrochloric acid (120 mL) to the cooled solution to precipitate the product.

-

Collect the white solid precipitate by filtration and dry to obtain this compound.

A typical yield for this process is around 72%.[2] Mass spectrometry analysis of the product would show a peak at m/z: 153 (M+H)⁺, corresponding to the free base.[2]

Protocol 2: From p-Anisidine

An alternative synthesis begins with the diazotization of p-anisidine, followed by reduction to form the corresponding hydrazine.

Experimental Protocol:

-

Prepare a solution of p-anisidine in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the reducing agent solution while maintaining a low temperature.

-

The resulting hydrazine derivative will precipitate and can be collected by filtration.

-

Wash the precipitate with cold water and dry to yield the hydrochloride salt.

Reactivity and Applications in Synthesis

The primary synthetic utility of this compound lies in its ability to form hydrazones upon reaction with aldehydes and ketones. These hydrazones are versatile intermediates that can undergo a variety of subsequent cyclization reactions to form complex heterocyclic systems.[1]

Hydrazone Formation

The condensation reaction between (4-Methoxybenzyl)hydrazine and a carbonyl compound is typically carried out in a protic solvent like ethanol, often with acid catalysis.

General Experimental Protocol for Hydrazone Synthesis:

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting hydrazone can be isolated by precipitation or extraction.

Fischer Indole Synthesis

A prominent application of hydrazones derived from arylhydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Experimental Protocol for the Synthesis of a 5-Methoxyindole Derivative (Example):

-

Form the hydrazone in situ by reacting (4-Methoxyphenyl)hydrazine (derived from the dihydrochloride salt by neutralization) with a suitable ketone (e.g., acetone to form 2-methyl-5-methoxyindole) in a solvent like ethanol or acetic acid.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.[1]

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide) to precipitate the indole product.

-

Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

References

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxybenzyl)hydrazine dihydrochloride is a versatile chemical intermediate of significant interest in the synthesis of complex organic molecules. Its structure, featuring a reactive hydrazine moiety attached to a methoxybenzyl group, makes it a valuable building block, particularly for the construction of heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, properties, and key applications in the pharmaceutical and agrochemical industries, complete with detailed experimental protocols and visual representations of important chemical pathways.

Physicochemical Properties

This compound is typically a pale yellow to light yellow solid powder.[1] The dihydrochloride salt form enhances its stability and ease of handling compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 225.12 g/mol | [1] |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Melting Point | 194-195 °C (decomposition) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

| Stability | Hygroscopic | [2] |

Synthesis of this compound

A common and well-established method for the synthesis of this compound involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification with hydrochloric acid.[4][5]

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Detailed Experimental Protocol

This protocol is based on a common laboratory-scale synthesis.[2]

Materials:

-

Hydrazine hydrate (e.g., 40 g, 0.80 mol)

-

Anhydrous ethanol (e.g., 280 mL + 150 mL)

-

4-Methoxybenzyl chloride (e.g., 12.5 g, 0.080 mol)

-

5 M Hydrochloric acid (e.g., 120 mL)

Procedure:

-

To a 500 mL three-necked round bottom flask, add hydrazine hydrate and 280 mL of anhydrous ethanol.

-

Slowly add a solution of 4-methoxybenzyl chloride in 30 mL of anhydrous ethanol dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in 150 mL of anhydrous ethanol.

-

Cool the solution to 0 °C.

-

Slowly add 120 mL of 5 M hydrochloric acid to acidify the solution, which will cause a white solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Dry the solid to obtain this compound.

A typical reported yield for this process is around 72%.[2]

Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor for forming heterocyclic rings, particularly pyrazoles. The pyrazole moiety is a core component of many biologically active compounds.

Synthesis of Celecoxib Analogues

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring. While celecoxib itself is synthesized from a different substituted hydrazine, the reaction mechanism is directly analogous and demonstrates the utility of (4-Methoxybenzyl)hydrazine in creating similar pharmacologically relevant structures. The core of this synthesis is the Knorr pyrazole synthesis.[6]

Knorr Pyrazole Synthesis Mechanism

The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

Experimental Workflow for Pyrazole Synthesis

The following workflow illustrates the synthesis of a celecoxib analogue using (4-Methoxybenzyl)hydrazine.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the synthesis of pesticides, particularly fungicides and herbicides. The pyrazole ring is a common feature in many modern crop protection agents due to its broad spectrum of biological activity.[7]

Pyrazole-Based Agrochemicals

Numerous commercial herbicides and fungicides are built around a pyrazole core. Examples of herbicide classes that utilize pyrazole structures include inhibitors of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] Substituted hydrazines are key to forming these pyrazole rings.

Spectroscopic Data

The following table summarizes available spectroscopic data for (4-Methoxyphenyl)hydrazine hydrochloride. Note that some data may correspond to the monohydrochloride or free base, as is common in spectral databases.

| Technique | Data | Reference(s) |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 10.0 (s, NH), 7.05 (d, 2H), 6.88 (d, 2H), 3.70 (s, 3H, OCH₃). Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride. | [8] |

| ¹³C NMR | (DMSO-d₆, 75 MHz) δ: 154.7, 138.8, 117.3, 114.3, 55.3. Note: This data is for (4-Methoxyphenyl)hydrazine hydrochloride. | [9] |

| Mass Spectrometry | m/z: 153 (M+H)⁺ for the free base. | [2] |

| FTIR | Key absorptions can be found on public databases such as the NIST WebBook for related compounds. | [10] |

Conclusion

This compound is a crucial and versatile intermediate for organic synthesis. Its ability to readily form pyrazole rings through condensation reactions with 1,3-dicarbonyl compounds makes it a valuable precursor for a wide range of molecules with significant biological activity. Researchers in both the pharmaceutical and agrochemical sectors can leverage the reactivity of this compound to develop novel drugs and crop protection agents. The straightforward and high-yielding synthesis of this compound further enhances its utility in both laboratory-scale research and industrial applications.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound | 2011-48-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors [jkmu.kmu.ac.ir]

- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. Hydrazine dihydrochloride [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones using (4-Methoxybenzyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the synthesis of hydrazones through the condensation reaction of (4-Methoxybenzyl)hydrazine dihydrochloride with various aldehydes and ketones. Hydrazones are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including their use as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines a general experimental protocol, presents quantitative data for the synthesis of representative hydrazones, and illustrates a key signaling pathway associated with the biological activity of these compounds.

Introduction

Hydrazones are characterized by the presence of a carbon-nitrogen double bond (>C=N-N<) and are typically formed by the reaction of a hydrazine derivative with a carbonyl compound. The 4-methoxybenzyl moiety is a common structural feature in many biologically active molecules, and its incorporation into a hydrazone scaffold can lead to compounds with potent pharmacological properties. This compound is a stable and easy-to-handle starting material for the synthesis of these target compounds. The dihydrochloride salt form requires neutralization in situ to liberate the free hydrazine for the condensation reaction.

General Experimental Protocol

This protocol describes a general method for the synthesis of hydrazones from this compound and a carbonyl compound.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Anhydrous Ethanol or Methanol

-

Triethylamine or Sodium Acetate

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol or methanol. To this solution, add a suitable base such as triethylamine (2.2 eq.) or sodium acetate (2.2 eq.) to neutralize the hydrochloride salt and free the hydrazine. Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Carbonyl Compound: Add the respective aldehyde or ketone (1.0 eq.) to the reaction mixture.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol or methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: Characterize the purified hydrazone using standard analytical techniques such as NMR, IR, and mass spectrometry.

Experimental Workflow

Caption: A generalized workflow for the synthesis of hydrazones.

Quantitative Data

The following tables summarize the reaction yields and biological activity data for a series of hydrazones synthesized from precursors structurally related to (4-Methoxybenzyl)hydrazine. The data is adapted from studies on 4-methoxybenzoylhydrazones, which are expected to have similar reactivity and biological profiles.

Table 1: Synthesis of Hydrazones from 4-Methoxybenzoylhydrazide and Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 2,4,6-Trihydroxybenzaldehyde | N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 85 |

| 2 | 3,4,5-Trihydroxybenzaldehyde | N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 82 |

| 3 | 2,3-Dihydroxybenzaldehyde | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 88 |

| 4 | 2,5-Dihydroxybenzaldehyde | N'-(2,5-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 86 |

| 5 | 3,4-Dihydroxybenzaldehyde | N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 90 |

| 6 | 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | 92 |

| 7 | 4-Hydroxy-3-methoxybenzaldehyde | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 89 |

| 8 | 3-Hydroxy-4-methoxybenzaldehyde | N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | 87 |

| 9 | 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-4-methoxybenzohydrazide | 78 |

Data adapted from a study on the synthesis of 4-methoxybenzoylhydrazones.

Table 2: Antiglycation Activity of Synthesized Hydrazones

| Compound (from Table 1) | IC₅₀ (µM) |

| 1 | 216.52 ± 4.2 |

| 3 | 289.58 ± 2.64 |

| 6 | 227.75 ± 0.53 |

| 7 | 242.53 ± 6.1 |

| 11 | 287.79 ± 1.59 |

| Rutin (Standard) | 294.46 ± 1.50 |

IC₅₀ values represent the concentration required for 50% inhibition of advanced glycation end-product (AGE) formation.

Biological Activity and Signaling Pathway

Hydrazone derivatives have been extensively studied for their potential as anticancer agents. One of the key mechanisms through which some hydrazones exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression and aberrant activation of these receptors are common in various cancers and lead to uncontrolled cell proliferation and survival.[1] Inhibition of EGFR and HER2 blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3]

Caption: Inhibition of EGFR/HER2 signaling by hydrazone derivatives.

Conclusion

The synthesis of hydrazones from this compound offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as the EGFR/HER2 cascade, highlights their potential for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these hydrazones is warranted to optimize their pharmacological properties.

References

- 1. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Condensation Reaction of (4-Methoxybenzyl)hydrazine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of hydrazones through the condensation reaction of (4-methoxybenzyl)hydrazine with various aldehydes. Hydrazones are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The (4-methoxybenzyl)hydrazine moiety is a valuable building block in the synthesis of biologically active molecules.[1] This protocol outlines a straightforward and efficient method for preparing a library of hydrazone derivatives for screening and further development.

Synthesis of (4-Methoxybenzyl)hydrazine

The starting material, (4-methoxybenzyl)hydrazine, can be synthesized from 4-methoxybenzyl chloride and hydrazine hydrate. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

Protocol for the Synthesis of (4-Methoxybenzyl)hydrazine:

-

To a solution of hydrazine hydrate (10 equivalents) in methanol, add 4-methoxybenzyl chloride (1 equivalent) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether.

-

Dry the combined organic phases with a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield (4-methoxybenzyl)hydrazine.

General Condensation Reaction

The condensation reaction between (4-methoxybenzyl)hydrazine and an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone. The reaction is typically catalyzed by a small amount of acid.

Experimental Protocols

Materials and Equipment:

-

(4-Methoxybenzyl)hydrazine or (4-Methoxybenzyl)hydrazine dihydrochloride

-

Various aromatic and aliphatic aldehydes

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvents (e.g., methanol, ethanol)

General Protocol for the Condensation Reaction:

-

In a round-bottom flask, dissolve (4-methoxybenzyl)hydrazine (1.0 equivalent) in anhydrous methanol or ethanol.

-

Add the desired aldehyde (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure hydrazone.

-

Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the results for the condensation reaction of a closely related compound, 4-methoxybenzoylhydrazide, with various aldehydes. The reaction conditions are analogous to those described above, and similar yields can be expected for the reaction with (4-methoxybenzyl)hydrazine, although optimization may be required for specific substrates.

| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | 3 | 85 |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide | 3 | 92 |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide | 3 | 88 |

| 3-Hydroxy-4-methoxybenzaldehyde | N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | 4 | 82 |

| Benzaldehyde | N'-Benzylidene-4-methoxybenzohydrazide | 3 | 90 |

Note: The data presented in this table is based on the reaction of 4-methoxybenzoylhydrazide with various aldehydes and is intended to be representative. Actual yields for the reaction of (4-methoxybenzyl)hydrazine may vary.[2]

Visualizations

General Reaction Scheme:

References

Application Notes and Protocols for the Synthesis of SHP2 Inhibitor Scaffolds Using (4-Methoxybenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cellular signaling pathways and a well-validated target in oncology. The development of small molecule inhibitors of SHP2 has shown significant promise in the treatment of various cancers. This document provides detailed application notes and protocols for the synthesis of a pyrazole-based scaffold, a core structural motif in several SHP2 inhibitors, utilizing (4-Methoxybenzyl)hydrazine dihydrochloride as a key starting material. While direct literature for this specific starting material in SHP2 inhibitor synthesis is emerging, the provided protocol is a representative example based on established pyrazole synthesis methodologies. Additionally, this document outlines the relevant SHP2 signaling pathways and details common assays for evaluating the efficacy of synthesized inhibitors.

Introduction to SHP2 and Its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1][2][3] It is ubiquitously expressed and is essential for various cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various malignancies.

The RAS-MAPK Signaling Pathway

SHP2 is a crucial positive regulator of the RAS-MAPK pathway. Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade.

Caption: SHP2 in the RAS-MAPK Signaling Pathway.

The PI3K-AKT Signaling Pathway

SHP2 can also influence the PI3K-AKT pathway, which is critical for cell survival and growth. The interplay between SHP2 and this pathway can be context-dependent, with both positive and negative regulatory roles reported.

Caption: SHP2's Influence on the PI3K-AKT Pathway.

Synthesis of a Pyrazole-Based SHP2 Inhibitor Scaffold

The pyrazole moiety is a common feature in many kinase and phosphatase inhibitors due to its favorable properties for binding to the active sites of these enzymes. The following protocol describes a representative synthesis of a 1-(4-methoxybenzyl)-3,5-disubstituted-1H-pyrazole scaffold, a potential precursor for SHP2 inhibitors, from this compound.

Reaction Scheme

Caption: General Synthesis Workflow.

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Any reputable supplier | ≥97% |

| 1,3-Diphenyl-1,3-propanedione | Any reputable supplier | ≥98% |

| Ethanol (absolute) | Any reputable supplier | ≥99.5% |

| Glacial Acetic Acid | Any reputable supplier | ACS grade |

| Sodium Bicarbonate | Any reputable supplier | ≥99.5% |

| Ethyl Acetate | Any reputable supplier | HPLC grade |

| Hexane | Any reputable supplier | HPLC grade |

| Anhydrous Sodium Sulfate | Any reputable supplier | ACS grade |

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.48 mmol) and 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol).

-

Solvent Addition: Add absolute ethanol (40 mL) to the flask, followed by glacial acetic acid (0.5 mL) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acetic acid.

-

Extraction and Drying: Wash the organic layer with brine (25 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product, 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results

| Product | Yield | Appearance | Melting Point |

| 1-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrazole | 75-85% | White to off-white solid | ~105-108 °C |

Note: The 4-methoxybenzyl group can serve as a protecting group or a key pharmacophoric element in the final inhibitor. Further synthetic modifications would be required to elaborate this scaffold into a potent and selective SHP2 inhibitor.

Evaluation of Synthesized SHP2 Inhibitors

Once a library of potential inhibitors is synthesized, their biological activity must be assessed. This typically involves a series of in vitro and cellular assays.

In Vitro Enzymatic Assays

Enzymatic assays are used to determine the direct inhibitory effect of a compound on SHP2's phosphatase activity. A common method is a fluorescence-based assay using a surrogate substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Protocol for DiFMUP-based SHP2 Inhibition Assay:

-

Reagents:

-

Recombinant full-length SHP2 enzyme

-

DiFMUP substrate

-

Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the SHP2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Incubate for 30-60 minutes at 25 °C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response curve.

-

| Assay Type | Substrate | Detection Method | Key Parameter |

| Enzymatic Inhibition | DiFMUP | Fluorescence | IC₅₀ |

Cellular Assays

Cellular assays are crucial to assess the compound's activity in a more biologically relevant context, including its ability to penetrate cell membranes and engage with the target protein.

Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to confirm target engagement in intact cells.[1][4][5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Western Blotting for Pathway Analysis:

To determine if the inhibitor affects downstream signaling, Western blotting can be used to measure the phosphorylation levels of key proteins in the RAS-MAPK pathway, such as ERK.

| Assay Type | Cell Line Example | Endpoint Measured |

| Cellular Thermal Shift Assay (CETSA) | HEK293T | Thermal stabilization of SHP2 |

| pERK Inhibition Assay | KYSE-520 | Reduction in phosphorylated ERK levels |

| Anti-proliferative Assay | Various cancer cell lines | Inhibition of cell growth (e.g., using CCK-8) |

Conclusion

The synthesis of novel SHP2 inhibitors is a highly active area of research in drug discovery. This compound represents a versatile building block for the creation of pyrazole-based scaffolds, which are prevalent in many SHP2 inhibitors. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of such compounds. Successful drug development will rely on a robust interplay between innovative synthetic chemistry and rigorous biological and cellular characterization.

References

- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]